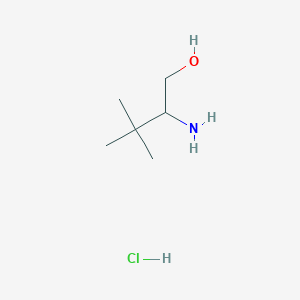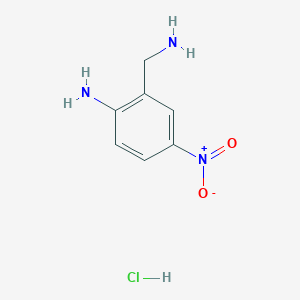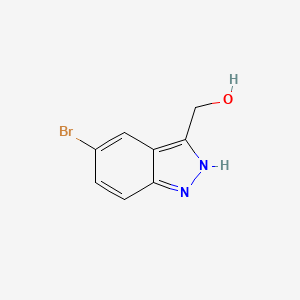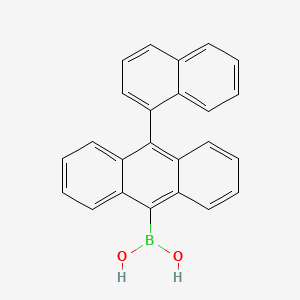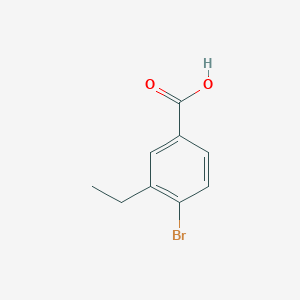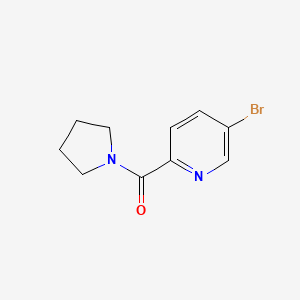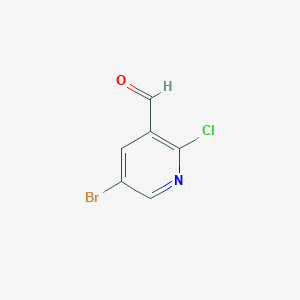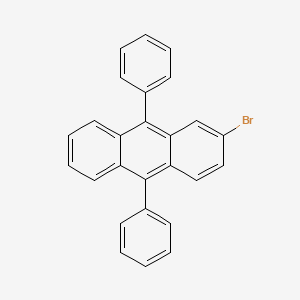
2-Bromo-9,10-diphenylanthracene
Descripción general
Descripción
2-Bromo-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine and phenyl groups at specific positions on the anthracene core. This modification can significantly alter the compound's photophysical properties, making it of interest in various applications such as organic electronics and fluorescence studies.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different synthetic routes. For instance, the treatment of 9,10-dibromoanthracene with n-butyllithium and chlorodiphenylphosphane yields 9-bromo-10-diphenylphosphanylanthracene, which can be further oxidized to produce various compounds . Additionally, the synthesis of related compounds, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has been reported, where the photophysical properties are significantly altered by the 9,10-functionalities .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with the phenyl rings often being approximately orthogonal to the anthracene moiety. This orientation can influence the compound's reactivity and interactions with other molecules. For example, in 9,10-diphenyl-9,10-epidioxyanthracene, intramolecular C-H...O interactions form two approximately planar S(5) rings in each of the two crystallographically independent molecules .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives can lead to a variety of products. Oxidation reactions, for example, can produce different oxidized species with elements such as oxygen, sulfur, and selenium when starting from 9-bromo-10-diphenylphosphanylanthracene . Electropreparation techniques have also been used to generate compounds like 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate through the anodic pyridination of 9,10-diphenylanthracene .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, where their absorption and fluorescence spectra change depending on the solvent's polarity. For example, a related compound, 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, shows green to orange fluorescence in less polar solvents, while it does not fluoresce in polar solvents . The photophysical properties, such as emission wavelengths and quantum yields, are also significantly affected by the 9,10-functionalities, with emission wavelengths ranging from 410 to 610 nm and high quantum yields for most fluorophores .
Aplicaciones Científicas De Investigación
Electro-Oxidation Studies 2-Bromo-9,10-diphenylanthracene has been a subject of interest in the study of electro-oxidation of polycyclic aromatic hydrocarbons. Research by Peover and White (1967) highlighted its behavior in electro-oxidation processes, noting the formation of relatively stable radical-cations and their charge-transfer rates. This research is significant for understanding the electrochemical properties of such hydrocarbons (Peover & White, 1967).
Synthesis and Structural Analysis The compound has been a key player in synthetic chemistry. Schwab et al. (2007) reported on the synthesis of 9-Bromo-10-diphenylphosphanylanthracene and its oxidation products, contributing to the understanding of the structures and reactions of such compounds (Schwab et al., 2007).
Conjugated Copolymer Synthesis In the field of polymer chemistry, Hiroki and Kijima (2005) synthesized a conjugated copolymer with an alternate structure of 9,10-diphenylanthracene, highlighting its role as an absorptive and emissive center unit in polymers (Hiroki & Kijima, 2005).
Nanotechnology Applications Xiujuan Zhang et al. (2008) explored the synthesis of single-crystal 9,10-diphenylanthracene nanoribbons and nanorods. This research is pivotal in understanding the crystal growth and electronic/optical properties of nanoscale structures (Zhang et al., 2008).
Safety and Hazards
Direcciones Futuras
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
Mecanismo De Acción
Target of Action
2-Bromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It is primarily used in applications such as OLEDs and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it plays a crucial role in the emission of light.
Mode of Action
The compound interacts with its targets by absorbing and emitting light. When an electric current is applied, the compound absorbs energy and moves to an excited state. It then returns to its ground state by emitting light, a process known as fluorescence . The color of the emitted light is determined by the energy difference between the excited and ground states.
Pharmacokinetics
Its physical and chemical properties, such as its solid state and stability at room temperature, are crucial for its function in devices .
Result of Action
The result of the action of this compound is the emission of light in electronic devices. This light emission is the basis for the functioning of OLEDs and other devices that use this compound. The specific color and intensity of the emitted light depend on the design of the device and the electrical current applied .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity. For optimal performance and stability, the compound should be stored in a dry environment at room temperature . In addition, the compound’s performance in devices can be affected by the presence of impurities, which can quench the fluorescence and reduce the efficiency of light emission .
Propiedades
IUPAC Name |
2-bromo-9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXPZBQVNNJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623822 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201731-79-5 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

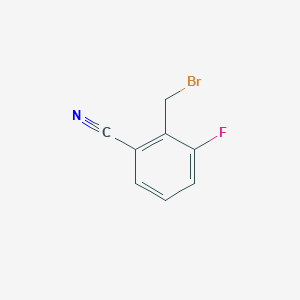
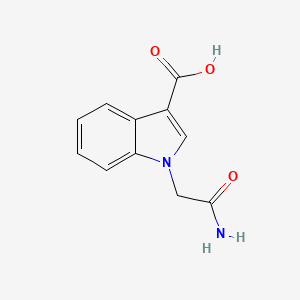

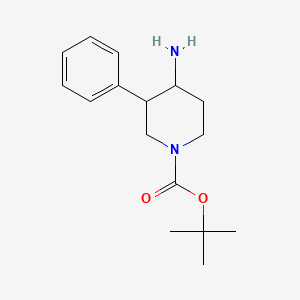
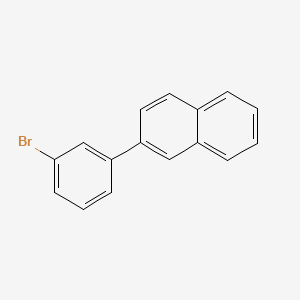

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
